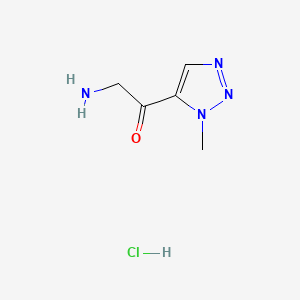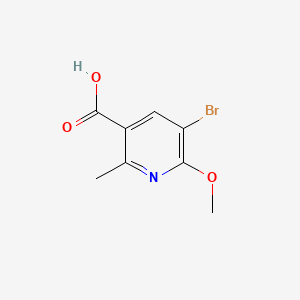
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate is a compound that features both an N-hydroxysuccinimide (NHS) ester and a maleimide group. This compound is often used in bioconjugation and labeling applications due to its ability to react with amine and thiol groups, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate typically involves the reaction of N-hydroxysuccinimide with an appropriate acyl chloride under basic conditions. For example, N-hydroxysuccinimide and triethylamine can be dissolved in methylene chloride, and octanoyl chloride can be added dropwise under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate undergoes several types of reactions, including:
Substitution Reactions: The NHS ester group can be displaced by amine-containing molecules.
Addition Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve amine-containing molecules under mild conditions.
Addition Reactions: Often carried out in aqueous buffers at neutral pH.
Major Products
Substitution Reactions: Yield amide products.
Addition Reactions: Yield thioether-linked products.
Wissenschaftliche Forschungsanwendungen
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some applications include:
Bioconjugation: Used to link biomolecules such as proteins and peptides.
Labeling: Utilized in the labeling of antibodies and other proteins for detection and imaging purposes.
Drug Delivery: Employed in the development of targeted drug delivery systems.
Wirkmechanismus
The compound exerts its effects through its reactive NHS ester and maleimide groups. The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiols to form stable thioether bonds. These reactions enable the compound to form covalent linkages with biomolecules, facilitating bioconjugation and labeling applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate
Uniqueness
Compared to similar compounds, 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate offers a longer aliphatic chain, which can provide greater flexibility and spacing in bioconjugation applications. This can be particularly advantageous in applications requiring the attachment of large biomolecules or in creating more complex molecular architectures .
Eigenschaften
Molekularformel |
C16H20N2O6 |
|---|---|
Molekulargewicht |
336.34 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 8-(2,5-dioxopyrrol-1-yl)octanoate |
InChI |
InChI=1S/C16H20N2O6/c19-12-7-8-13(20)17(12)11-5-3-1-2-4-6-16(23)24-18-14(21)9-10-15(18)22/h7-8H,1-6,9-11H2 |
InChI-Schlüssel |
AXYCKCSVVUIIMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide](/img/structure/B13475779.png)


![Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13475810.png)







![tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate](/img/structure/B13475851.png)

